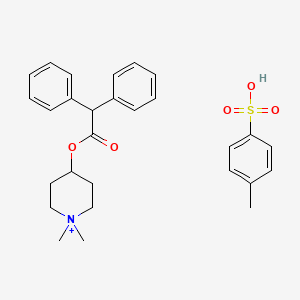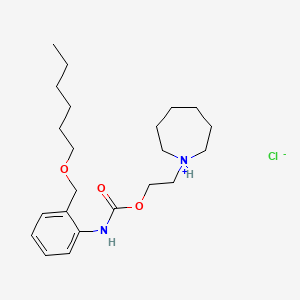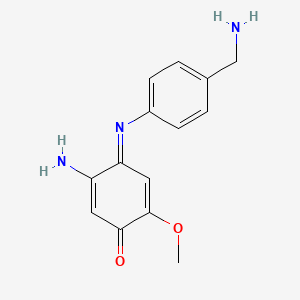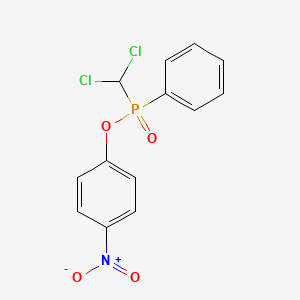
4-Nitrophenyl (dichloromethyl)phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (dichloromethyl)phenylphosphinate is an organophosphorus compound with the molecular formula C13H10Cl2NO4P It is characterized by the presence of a nitrophenyl group, a dichloromethyl group, and a phenylphosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl (dichloromethyl)phenylphosphinate typically involves the reaction of 4-nitrophenol with dichloromethyl phenylphosphinate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl (dichloromethyl)phenylphosphinate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphinates.
Applications De Recherche Scientifique
4-Nitrophenyl (dichloromethyl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Potential use in studying enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential as a pharmacological agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl (dichloromethyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dichloromethyl group can participate in nucleophilic substitution reactions, while the phenylphosphinate moiety can interact with various biological molecules .
Comparaison Avec Des Composés Similaires
4-Nitrophenol: A phenolic compound with a nitro group at the para position.
4-Nitrophenyl phosphate: Used as a substrate in biochemical assays.
4-Nitrophenyl acetate: Utilized in enzymatic studies.
Propriétés
Numéro CAS |
81344-27-6 |
|---|---|
Formule moléculaire |
C13H10Cl2NO4P |
Poids moléculaire |
346.10 g/mol |
Nom IUPAC |
1-[dichloromethyl(phenyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H10Cl2NO4P/c14-13(15)21(19,12-4-2-1-3-5-12)20-11-8-6-10(7-9-11)16(17)18/h1-9,13H |
Clé InChI |
YYQMYIFXSUBLKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


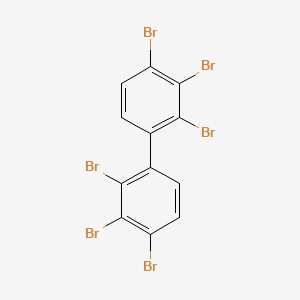
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
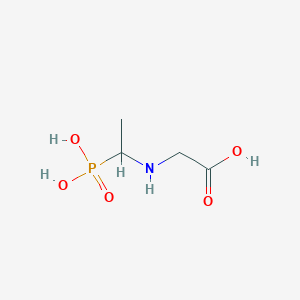
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
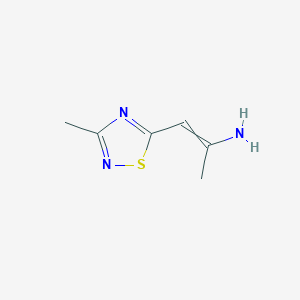

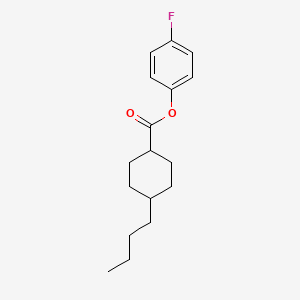

![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
